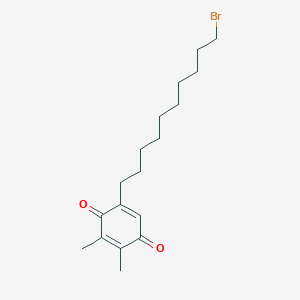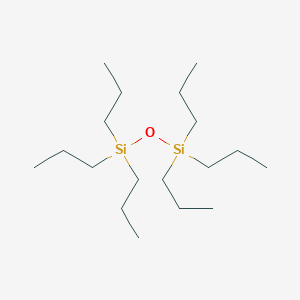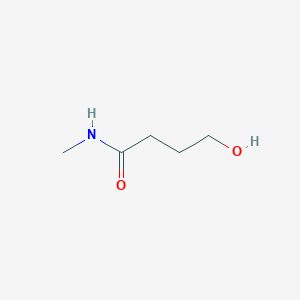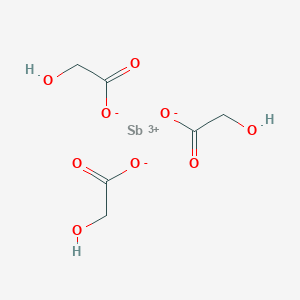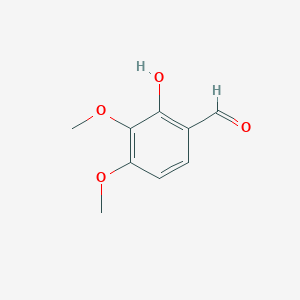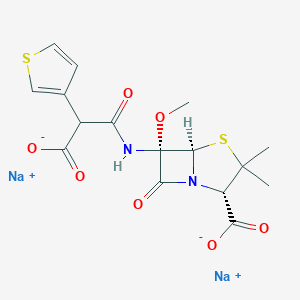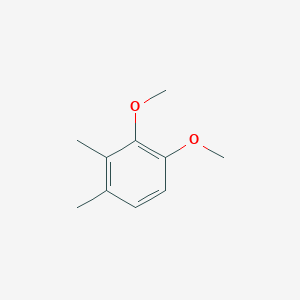
1,2-Dimethoxy-3,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-3,4-dimethylbenzene, also known as veratrole or 3,4-dimethoxytoluene, is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance and flavor industry. In addition, 1,2-Dimethoxy-3,4-dimethylbenzene has been studied for its potential applications in scientific research due to its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxy-3,4-dimethylbenzene is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the body. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Biochemische Und Physiologische Effekte
1,2-Dimethoxy-3,4-dimethylbenzene has been shown to have various biochemical and physiological effects on the body. It can increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, leading to improved cognitive function and mood. It can also lower blood pressure and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-Dimethoxy-3,4-dimethylbenzene in lab experiments is its low toxicity and high solubility in various solvents. It is also relatively easy to synthesize and has a long shelf life. However, its potential side effects and interactions with other compounds must be carefully considered, and further research is needed to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for the study of 1,2-Dimethoxy-3,4-dimethylbenzene. One possible direction is the development of new drugs and therapies based on its antibacterial, antifungal, and antitumor properties. Another direction is the study of its mechanisms of action and potential interactions with other compounds. Further research is also needed to fully understand its effects on the body and its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of 1,2-Dimethoxy-3,4-dimethylbenzene can be achieved through several methods, including the reaction of 3,4-dimethylphenol with methanol and sulfuric acid or the reaction of veratryl alcohol with hydrochloric acid. The latter method is preferred due to its higher yield and lower environmental impact.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-3,4-dimethylbenzene has been studied for its potential applications in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
248252-69-9 |
|---|---|
Produktname |
1,2-Dimethoxy-3,4-dimethylbenzene |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1,2-dimethoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H14O2/c1-7-5-6-9(11-3)10(12-4)8(7)2/h5-6H,1-4H3 |
InChI-Schlüssel |
MOWKJTWPZXQWTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)OC)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)OC)OC)C |
Synonyme |
1,2-Dimethoxy-3,4-dimethylbenzene_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



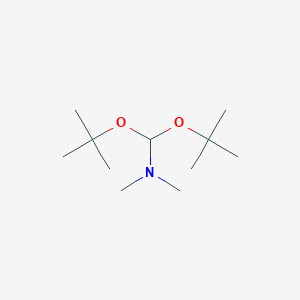
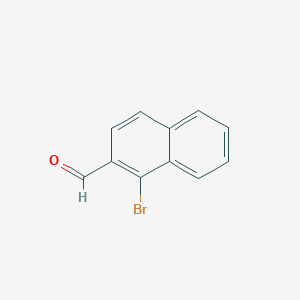
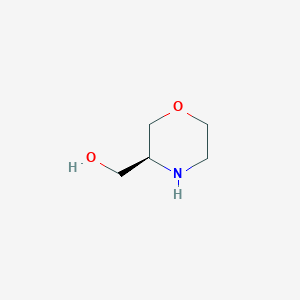
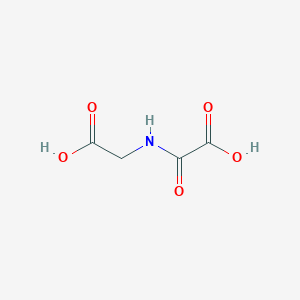

![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
